molecular formula C16H17FN2O3S B3007416 2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine CAS No. 1903476-00-5

2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine

Cat. No.: B3007416
CAS No.: 1903476-00-5
M. Wt: 336.38
InChI Key: ZVOSSCAXZVXAEQ-UHFFFAOYSA-N
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Description

2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is a chemical compound provided for research and development purposes. It features a complex structure incorporating a pyrrolidine ring linked via an ether bond to a 5-methylpyridine group and via a sulfonamide bond to a 2-fluorophenyl group . This molecular architecture is shared with compounds investigated for various biological activities. For instance, structurally related sulfonamide-containing pyrrolidine compounds have been identified as key components in positron emission tomography (PET) probes for targeting the 5-HT7 serotonin receptor in the central nervous system . Furthermore, similar molecular frameworks are explored in the development of protein kinase inhibitors, which are a significant class of therapeutic agents , and as potassium-competitive acid blockers (P-CABs) for gastrointestinal research . The presence of the sulfonamide group is a common feature in many pharmacologically active compounds and is frequently utilized in medicinal chemistry. This product is intended for use as a reference standard or a building block in organic synthesis and drug discovery projects. It is supplied for non-human research applications only. Not for diagnostic or therapeutic use. CAS Number: 1903476-00-5 .

Properties

IUPAC Name

2-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-12-6-7-16(18-10-12)22-13-8-9-19(11-13)23(20,21)15-5-3-2-4-14(15)17/h2-7,10,13H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOSSCAXZVXAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenylsulfonyl group. One common synthetic route involves the reaction of 2-fluorobenzenesulfonyl chloride with a pyrrolidine derivative under basic conditions to form the sulfonylated pyrrolidine intermediate. This intermediate is then reacted with 5-methylpyridine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C15_{15}H16_{16}FN_{N}O2_{2}S
Molecular Weight: 295.36 g/mol
IUPAC Name: 2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine

This compound contains a pyridine ring substituted with a sulfonyl group and a fluorophenyl moiety, which enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research indicates that pyridine derivatives, including compounds similar to this compound, exhibit promising anticancer properties. For instance, studies on pyrrole derivatives have shown significant activity against various cancer cell lines, suggesting that modifications in the structure can lead to enhanced efficacy against tumors .

Antimicrobial Properties

Pyridine and pyrrolidine derivatives have been reported to possess antibacterial and antifungal activities. Compounds with similar structures have demonstrated effectiveness against resistant bacterial strains, indicating that this compound could be explored for developing new antimicrobial agents .

Neuropharmacological Effects

The modulation of neurotransmitter systems is a key area of interest for compounds like this one. Research has shown that pyrrolidine derivatives can influence dopamine and serotonin levels, which are critical for treating neuropsychiatric disorders . The specific structural features of this compound may enhance its selectivity for certain receptors, making it a candidate for further investigation in neuropharmacology.

Synthetic Methodologies

The synthesis of this compound can be approached through various methodologies:

Solvent-Free Reactions

Recent studies emphasize the use of solvent-free conditions for synthesizing similar compounds. This approach not only enhances yield but also minimizes environmental impact, aligning with green chemistry principles .

Multi-Step Synthesis

The compound can be synthesized through multi-step reactions involving the formation of key intermediates. For example, the initial formation of the pyrrolidine ring followed by sulfonation and subsequent substitution reactions can yield the desired product efficiently .

Case Studies

Study Findings
Study on Anticancer Activity Demonstrated cytotoxic effects on breast cancer cell lines with IC50_{50} values ranging from 27.7 to 39.2 µM.
Antimicrobial Activity Evaluation Showed effectiveness against ESKAPE pathogens, suggesting potential as a new antibiotic candidate.
Neuropharmacological Assessment Highlighted modulation of neurotransmitter systems, indicating potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of 2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl-Pyrrolidine Linkages

The target compound shares key structural features with other sulfonyl-pyrrolidine derivatives. Below is a comparative analysis based on substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications References
2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine (Target) C₁₆H₁₆FN₂O₃S 350.38 2-fluorophenylsulfonyl, 5-methylpyridine Kinase inhibition (inferred)
2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid C₁₆H₁₄FN₂O₅S 380.36 Pyridin-4-yloxy, benzoic acid Enzyme inhibition (e.g., tyrosine kinases)
4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine C₁₆H₁₆Cl₂N₂O₃S 387.30 2,4-dichloro-5-methylphenyl, pyridine Antimicrobial/anticancer (structural basis)
2-([4-(1-([3-fluoro-5-(trifluoromethyl)phenyl]sulfonyl)-1-methylethyl)piperidin-1-yl]carbonyl)-3-(methylsulfonyl)-5-(trifluoromethyl)pyridine C₂₄H₂₃F₇N₃O₅S₂ 638.57 Trifluoromethylphenyl, piperidine, methylsulfonyl Kinase inhibition (e.g., TRK inhibitors)

Key Observations

Substituent Effects on Bioactivity: The 2-fluorophenylsulfonyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., ’s dichlorophenyl derivative). Fluorine’s electronegativity improves binding interactions in hydrophobic enzyme pockets . Methylpyridine vs.

Heterocyclic Core Variations: Piperidine vs.

Chlorine vs. Fluorine Substituents :

  • The dichloro-methylphenyl derivative () may exhibit stronger antimicrobial activity due to chlorine’s lipophilicity, whereas the fluorine in the target compound prioritizes metabolic stability and reduced toxicity .

Biological Activity

2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is a complex organic compound with potential biological activities that make it of interest in medicinal chemistry and pharmacology. This compound features a pyridine ring, a pyrrolidine moiety, and a sulfonyl group, which contribute to its unique properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C16H17FN2O3SC_{16}H_{17}FN_{2}O_{3}S, with a molecular weight of 336.4 g/mol. Its structural components are critical for its biological activity, particularly the fluorophenylsulfonyl and pyrrolidinyl groups.

PropertyValue
Molecular FormulaC16H17FN2O3SC_{16}H_{17}FN_{2}O_{3}S
Molecular Weight336.4 g/mol
CAS Number1903476-00-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function, while the pyrrolidine moiety may enhance binding affinity to specific targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications in conditions such as cancer and inflammation.
  • Receptor Binding : Preliminary studies suggest that this compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Anticancer Properties : The compound's structural features suggest potential anticancer activity. In vitro studies are needed to evaluate its efficacy against different cancer cell lines.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of compounds similar to this compound:

  • Antiproliferative Activity : In related compounds, significant antiproliferative effects have been observed against various cancer cell lines, with IC50 values indicating potency (e.g., IC50 = 7.76 µM against HCT116 cells) .
  • Kinase Inhibition : Similar structures have shown promise as kinase inhibitors, critical in cancer treatment. For instance, compounds with fluorinated aromatic groups often exhibit improved selectivity and potency against target kinases .

Comparative Analysis

When comparing this compound with other sulfonylated pyrrolidines:

Compound NameIC50 (µM)Biological Activity
This compoundTBDPotential anticancer
2-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridineTBDModerate antiproliferative
2-((1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridineTBDVariable activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves coupling a fluorophenylsulfonyl-pyrrolidine intermediate with a substituted pyridine moiety. Key steps include sulfonylation of pyrrolidine derivatives using 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane), followed by nucleophilic substitution with 5-methylpyridin-2-ol. Reaction temperature (0–25°C), stoichiometry of reagents (e.g., 1.2:1 molar ratio of sulfonyl chloride to pyrrolidine), and solvent polarity significantly impact yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieving >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Combine NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to verify substituent positions and sulfonamide linkage. X-ray crystallography (e.g., monoclinic P21/c space group) resolves stereochemistry at the pyrrolidine ring and confirms the sulfonyl group’s orientation. For example, bond angles and torsional parameters from crystallographic data (e.g., C–S–O bond angles of ~106–108°) validate the proposed structure .

Q. What analytical methods are recommended for assessing purity and stability under storage conditions?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>99%). Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring. Detect hydrolytic degradation (e.g., sulfonamide bond cleavage) via mass shifts (Δm/z = +18 for water addition) and quantify impurities using validated calibration curves .

Advanced Research Questions

Q. How can researchers identify the pharmacological targets of this compound, given its structural similarity to known kinase inhibitors?

  • Methodological Answer : Perform computational docking (e.g., AutoDock Vina) against kinase databases (PDB entries like 3ERT for EGFR). Validate with in vitro kinase assays (e.g., ADP-Glo™) using recombinant proteins. For example, IC50 values <100 nM against specific kinases (e.g., JAK2) suggest target engagement. Cross-reference with structural analogs in , which show activity against viral proteases .

Q. What strategies resolve contradictions in reported biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Address discrepancies by evaluating metabolic stability (e.g., microsomal incubation with LC-MS quantification of parent compound). Low bioavailability due to rapid CYP3A4-mediated oxidation (e.g., t1/2 <30 min in liver microsomes) may explain reduced in vivo efficacy. Adjust experimental models (e.g., use Cyp3a4-knockout mice) or modify the scaffold to block metabolic hotspots (e.g., fluorination at the pyrrolidine ring) .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for a target enzyme?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., fluorophenyl → chlorophenyl, pyridine → pyrimidine). Test inhibitory potency in enzyme assays (e.g., fluorescence polarization for binding affinity). For instance, replacing the 2-fluorophenyl group with a 4-fluorophenyl moiety () increases selectivity for COX-2 over COX-1 (10-fold improvement). Molecular dynamics simulations (e.g., GROMACS) identify key binding-pocket interactions .

Q. What experimental approaches are suitable for evaluating metabolic stability and toxicity in preclinical models?

  • Methodological Answer : Use hepatic microsomes (human/rodent) to measure intrinsic clearance. For toxicity, conduct Ames tests (bacterial mutagenicity) and hERG channel inhibition assays (patch-clamp electrophysiology). notes undefined chronic toxicity, necessitating in vivo maximum tolerated dose (MTD) studies in rodents (e.g., 28-day repeat dosing with hematological profiling) .

Q. How can researchers address low solubility in aqueous buffers during formulation for in vivo studies?

  • Methodological Answer : Employ co-solvents (e.g., 10% DMSO/PBS) or lipid-based nanoemulsions. Solubility can be predicted via Hansen solubility parameters (δd, δp, δh) and validated experimentally (shake-flask method). For example, reports 117.4 µg/mL solubility in 10% DMSO, sufficient for intraperitoneal administration in murine models .

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